molecular formula C5H8N2O2S B2869051 1-methyl-1H-pyrrole-2-sulfonamide CAS No. 1367950-51-3

1-methyl-1H-pyrrole-2-sulfonamide

Cat. No.: B2869051
CAS No.: 1367950-51-3
M. Wt: 160.19
InChI Key: CVGYKDZPLVGJAH-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrrole-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom, substituted with a methyl group at the nitrogen atom and a sulfonamide group at the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrrole-2-sulfonamide typically involves the reaction of 1-methylpyrrole with a sulfonyl chloride in the presence of a base. The general reaction scheme is as follows:

    Starting Materials: 1-methylpyrrole and sulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 1-methylpyrrole is dissolved in the solvent, and the base is added. The sulfonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrrole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

1-methyl-1H-pyrrole-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Sulfonamide derivatives are known for their use as antibiotics, and this compound may serve as a lead compound for developing new therapeutic agents.

    Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrole-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    1-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfonamide group.

    1-methyl-1H-pyrrole-2-sulfonic acid: Features a sulfonic acid group instead of a sulfonamide group.

Uniqueness

1-methyl-1H-pyrrole-2-sulfonamide is unique due to its specific combination of a pyrrole ring with a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-methylpyrrole-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-7-4-2-3-5(7)10(6,8)9/h2-4H,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGYKDZPLVGJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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